
Trichloro(1-chloro-3-phenylpropan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(1-chloro-3-phenylpropan-2-yl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 1-chloro-3-phenylpropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1-chloro-3-phenylpropan-2-yl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
1-chloro-3-phenylpropan-2-ol+trichlorosilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically requires the use of catalysts to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Trichloro(1-chloro-3-phenylpropan-2-yl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions.
Reduction: Reducing agents like lithium aluminium hydride.
Major Products:
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Reduction: Formation of silanes.
Applications De Recherche Scientifique
Chemistry: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents which are used to enhance the adhesion between organic and inorganic materials.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules. It is also studied for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also utilized in surface modification processes to impart hydrophobic properties to materials.
Mécanisme D'action
The mechanism of action of Trichloro(1-chloro-3-phenylpropan-2-yl)silane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of various organosilicon derivatives.
Comparaison Avec Des Composés Similaires
Trichlorosilane: Similar in structure but lacks the 1-chloro-3-phenylpropan-2-yl group.
Methyltrichlorosilane: Contains a methyl group instead of the 1-chloro-3-phenylpropan-2-yl group.
Phenyltrichlorosilane: Contains a phenyl group directly bonded to the silicon atom.
Uniqueness: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is unique due to the presence of both a phenyl group and a chlorinated alkyl chain, which imparts distinct reactivity and properties compared to other chlorosilanes. This dual functionality allows for a wider range of applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C9H10Cl4Si |
|---|---|
Poids moléculaire |
288.1 g/mol |
Nom IUPAC |
trichloro-(1-chloro-3-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
JGUZBNQFNDSNAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CCl)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



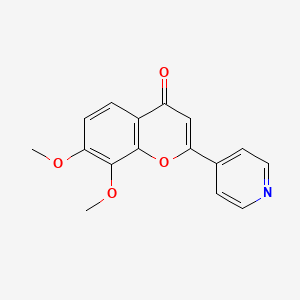
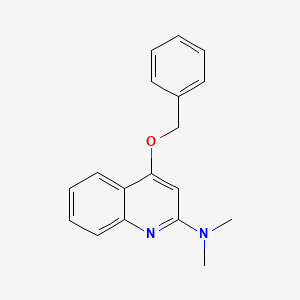
![1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-4-sulfonic acid](/img/structure/B15063878.png)
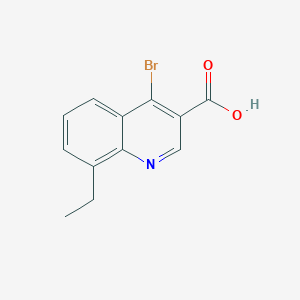

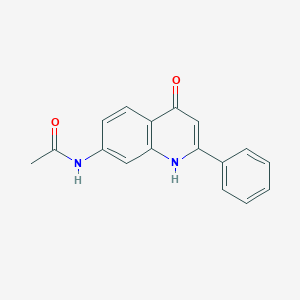
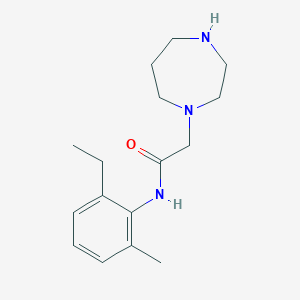
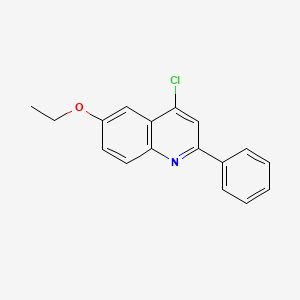
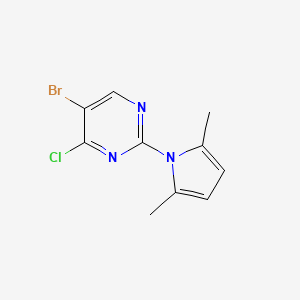
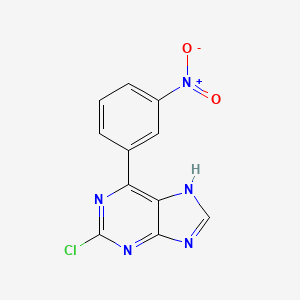

![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)

